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Compound of Interest

Compound Name: Dibenzazepinone-d4

Cat. No.: B562401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial nuclear magnetic resonance

(NMR) characterization of Dibenzazepinone-d4. Due to the limited availability of experimental

data for this specific isotopologue, this guide is based on predicted NMR data for the parent

compound, Dibenzazepinone, and a chemically plausible assumption regarding the positions of

deuterium labeling. This document aims to serve as a valuable resource for researchers

working with this compound, offering expected spectral data, detailed experimental protocols,

and workflow visualizations to guide laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for

Dibenzazepinone and the anticipated data for Dibenzazepinone-d4. The predicted data for the

parent compound was obtained from computational models.

Assumption on Deuteration: It is assumed that the four deuterium atoms in Dibenzazepinone-
d4 are located on one of the aromatic rings, a common outcome of synthetic deuteration

procedures for such scaffolds. This assumption directly impacts the expected NMR spectra as

detailed below.

Table 1: Predicted ¹H NMR Data for Dibenzazepinone and Expected Data for

Dibenzazepinone-d4
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Proton Position

Predicted Chemical

Shift (ppm) for

Dibenzazepinone

Expected Chemical

Shift (ppm) for

Dibenzazepinone-d4

Predicted Multiplicity

H-1 7.8 - 8.0 7.8 - 8.0 d

H-2 7.4 - 7.6 7.4 - 7.6 t

H-3 7.3 - 7.5 7.3 - 7.5 t

H-4 7.6 - 7.8 7.6 - 7.8 d

H-6 7.2 - 7.4 Absent d

H-7 7.0 - 7.2 Absent t

H-8 7.1 - 7.3 Absent t

H-9 7.5 - 7.7 Absent d

H-11 8.0 - 8.2 8.0 - 8.2 s

Note: The absence of signals for H-6, H-7, H-8, and H-9 in the ¹H NMR spectrum of

Dibenzazepinone-d4 is the primary indicator of successful deuteration at these positions.

Table 2: Predicted ¹³C NMR Data for Dibenzazepinone and Expected Data for

Dibenzazepinone-d4
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Carbon Position

Predicted Chemical

Shift (ppm) for

Dibenzazepinone

Expected Chemical

Shift (ppm) for

Dibenzazepinone-d4

Expected Multiplicity

in ¹³C NMR of

Dibenzazepinone-d4

C-1 128 - 130 128 - 130 s

C-2 126 - 128 126 - 128 s

C-3 129 - 131 129 - 131 s

C-4 122 - 124 122 - 124 s

C-4a 138 - 140 138 - 140 s

C-5a 140 - 142 140 - 142 s

C-6 120 - 122 120 - 122
t (due to C-D

coupling)

C-7 127 - 129 127 - 129
t (due to C-D

coupling)

C-8 124 - 126 124 - 126
t (due to C-D

coupling)

C-9 132 - 134 132 - 134
t (due to C-D

coupling)

C-9a 135 - 137 135 - 137 s

C-10a 133 - 135 133 - 135 s

C-11 165 - 167 165 - 167 s

C-11a 145 - 147 145 - 147 s

Note: In the ¹³C NMR spectrum of Dibenzazepinone-d4, the signals for the deuterated carbons

(C-6, C-7, C-8, and C-9) are expected to appear as triplets with reduced intensity due to

coupling with deuterium (spin I=1) and the absence of a Nuclear Overhauser Effect (NOE)

enhancement from attached protons.

Molecular Structure and Deuteration Sites
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The following diagram illustrates the molecular structure of Dibenzazepinone-d4 with the

assumed positions of the deuterium atoms highlighted.

Caption: Molecular structure of Dibenzazepinone-d4.

Experimental Protocols
The following are standard operating procedures for the NMR characterization of

Dibenzazepinone-d4.

3.1. Sample Preparation

Weigh approximately 5-10 mg of Dibenzazepinone-d4 and dissolve it in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

3.2. ¹H NMR Spectroscopy

Instrument: 400 MHz (or higher) NMR spectrometer

Solvent: CDCl₃ or DMSO-d₆

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay (d1): 1-2 seconds

Acquisition Time (aq): 3-4 seconds

Spectral Width (sw): 16 ppm (centered around 6 ppm)
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Referencing: The residual solvent peak (CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm) is used

as an internal reference.

3.3. ¹³C NMR Spectroscopy

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer

Solvent: CDCl₃ or DMSO-d₆

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2 seconds

Acquisition Time (aq): 1-2 seconds

Spectral Width (sw): 240 ppm (centered around 120 ppm)

Referencing: The solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm) is used as

an internal reference.

Workflow for NMR Characterization
The following diagram outlines the general workflow for the characterization of a novel or

isotopically labeled compound like Dibenzazepinone-d4 by NMR spectroscopy.
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Caption: General workflow for NMR characterization.
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To cite this document: BenchChem. [Initial NMR Characterization of Dibenzazepinone-d4: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562401#initial-characterization-of-dibenzazepinone-
d4-by-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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